
4-(Heptyloxy)cyclohexane-1-carbonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Heptyloxy)cyclohexane-1-carbonyl chloride is an organic compound with the molecular formula C14H25ClO2 It is a derivative of cyclohexane, featuring a heptyloxy group and a carbonyl chloride functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Heptyloxy)cyclohexane-1-carbonyl chloride typically involves the reaction of cyclohexane derivatives with heptyl alcohol and thionyl chloride. The process can be summarized as follows:
Formation of Heptyloxycyclohexane: Cyclohexanol reacts with heptyl alcohol in the presence of an acid catalyst to form heptyloxycyclohexane.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
4-(Heptyloxy)cyclohexane-1-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to substitution reactions.
Hydrolysis: In the presence of water, the compound hydrolyzes to form 4-(Heptyloxy)cyclohexane-1-carboxylic acid and hydrochloric acid.
Reduction: The carbonyl chloride group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild conditions.
Hydrolysis: Typically carried out in aqueous acidic or basic conditions.
Reduction: Requires strong reducing agents and anhydrous conditions to prevent side reactions.
Major Products Formed
Nucleophilic Substitution: Produces substituted cyclohexane derivatives.
Hydrolysis: Yields 4-(Heptyloxy)cyclohexane-1-carboxylic acid.
Reduction: Forms 4-(Heptyloxy)cyclohexane-1-methanol.
Aplicaciones Científicas De Investigación
4-(Heptyloxy)cyclohexane-1-carbonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its role in drug development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 4-(Heptyloxy)cyclohexane-1-carbonyl chloride primarily involves its reactivity as an electrophile. The carbonyl chloride group is highly susceptible to nucleophilic attack, leading to the formation of various derivatives. This reactivity is exploited in synthetic chemistry to introduce functional groups and modify molecular structures .
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexanecarbonyl chloride: Similar in structure but lacks the heptyloxy group.
Cyclohexanecarboxylic acid: The hydrolyzed form of cyclohexanecarbonyl chloride.
Heptyloxycyclohexane: Lacks the carbonyl chloride group.
Uniqueness
4-(Heptyloxy)cyclohexane-1-carbonyl chloride is unique due to the presence of both the heptyloxy and carbonyl chloride groups. This combination imparts distinct chemical properties, making it a versatile intermediate in organic synthesis and a valuable compound in various research applications .
Propiedades
Número CAS |
62722-83-2 |
|---|---|
Fórmula molecular |
C14H25ClO2 |
Peso molecular |
260.80 g/mol |
Nombre IUPAC |
4-heptoxycyclohexane-1-carbonyl chloride |
InChI |
InChI=1S/C14H25ClO2/c1-2-3-4-5-6-11-17-13-9-7-12(8-10-13)14(15)16/h12-13H,2-11H2,1H3 |
Clave InChI |
CDEWYSKJBGYRCF-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCOC1CCC(CC1)C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


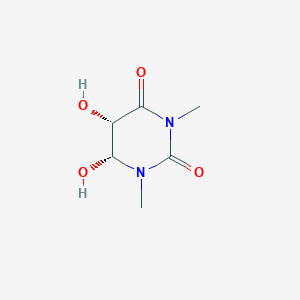
![[2,6-Dimethyl-4-(prop-2-yn-1-yl)phenyl]methanol](/img/structure/B14508871.png)


![N-[(1,3-Benzothiazol-2-yl)sulfanyl]-3-nitroaniline](/img/structure/B14508887.png)
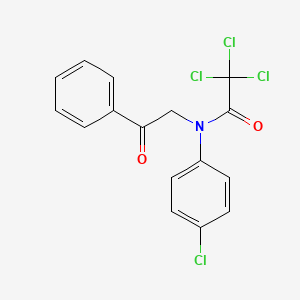
![2,2'-Disulfanediylbis{4-chloro-N-[2-(diethylamino)ethyl]benzamide}](/img/structure/B14508904.png)
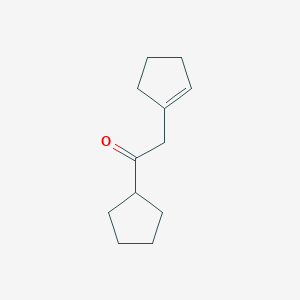

![N-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxo-pyrimidin-1-yl)tetrahydrofuran-2-yl]methyl]acetamide](/img/structure/B14508917.png)
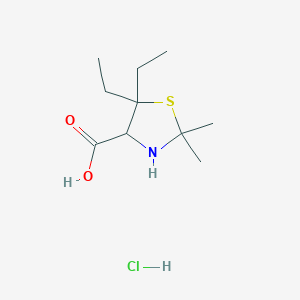

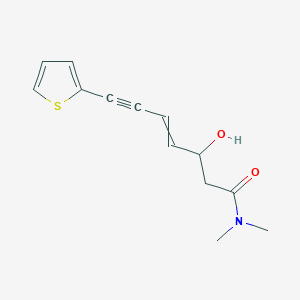
![1-[(2-Aminoethyl)amino]heptadecan-2-OL](/img/structure/B14508942.png)
